molecular formula C12H11N3O2 B1529273 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid CAS No. 1375474-58-0

4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid

Cat. No.: B1529273
CAS No.: 1375474-58-0
M. Wt: 229.23 g/mol
InChI Key: VWESYESHZREAFH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a well-defined heterocyclic compound with established chemical identity parameters that facilitate its recognition and classification within the broader chemical literature. The compound bears the Chemical Abstracts Service registry number 1375474-58-0, providing a unique identifier that ensures accurate chemical communication across scientific databases and commercial suppliers. The molecular formula C12H11N3O2 accurately describes the atomic composition, encompassing twelve carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, which collectively contribute to a molecular weight of 229.23 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name explicitly describing the structural features through positional indicators and functional group identifiers. The benzoic acid portion serves as the primary structural framework, with the 4-position specifically designated for the triazole substituent attachment point. The triazole ring system itself contains a cyclopropyl group at the 3-position, creating a distinctive three-dimensional molecular architecture that influences both chemical reactivity and biological activity patterns.

The Simplified Molecular Input Line Entry System representation O=C(O)C1=CC=C(C2=NC(C3CC3)=NN2)C=C1 provides a linear notation that captures the complete structural connectivity, including the carboxylic acid functionality, the benzene ring system, and the cyclopropyl-substituted triazole heterocycle. This notation system enables computational chemistry applications and database searching while maintaining structural accuracy across different software platforms and chemical information systems.

Property Value Reference
Chemical Abstracts Service Number 1375474-58-0
Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
Simplified Molecular Input Line Entry System O=C(O)C1=CC=C(C2=NC(C3CC3)=NN2)C=C1

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides essential context for understanding the significance of this compound within the broader scientific landscape. The foundations of heterocyclic chemistry emerged during the early nineteenth century, with pivotal discoveries that established the importance of nitrogen-containing ring systems in both natural products and synthetic chemistry. The initial recognition of heterocyclic compounds began in 1818 when Brugnatelli isolated alloxan from uric acid, marking the beginning of systematic investigations into compounds containing heteroatoms within cyclic structures.

The progression of heterocyclic chemistry continued throughout the nineteenth century with significant milestones that shaped current understanding of triazole chemistry. In 1832, Dobereiner produced furan compounds using sulfuric acid treatment of starch, while Runge obtained pyrrole through dry distillation processes in 1834. These early discoveries demonstrated the diverse synthetic pathways available for heterocyclic compound preparation and established the foundation for more sophisticated synthetic methodologies that would eventually enable the creation of complex triazole derivatives such as this compound.

The twentieth century witnessed remarkable advances in heterocyclic chemistry, particularly with the development of synthetic methodologies that enabled precise control over molecular architecture and functional group positioning. The establishment of Chargaff's rules in 1951 highlighted the critical role of heterocyclic compounds in genetic code systems, specifically emphasizing purines and pyrimidines as essential components of nucleic acids. This recognition of biological significance provided additional impetus for heterocyclic research and contributed to the understanding that heterocyclic compounds represent fundamental building blocks in both natural and synthetic chemical systems.

The evolution of triazole chemistry specifically benefited from advances in synthetic methodology development during the latter half of the twentieth century. Research investigations demonstrated that 1,2,4-triazole derivatives could be prepared through various synthetic approaches, including the Einhorn-Brunner reaction and the Pellizzari reaction, which provided reliable pathways for constructing the triazole ring system. These methodological advances enabled the systematic exploration of triazole derivatives and facilitated the development of compounds such as this compound through controlled synthetic sequences that incorporate both the triazole heterocycle and the benzoic acid functionality.

Position Within 1,2,4-Triazole-Benzoic Acid Hybrid Compounds

This compound occupies a distinctive position within the broader class of 1,2,4-triazole-benzoic acid hybrid compounds, representing a specific structural variant that combines established pharmacophoric elements with unique substituent patterns. The 1,2,4-triazole ring system itself demonstrates remarkable versatility in biological applications, with documented activities spanning antimicrobial, anticancer, anti-inflammatory, and antifungal therapeutic areas. The incorporation of benzoic acid functionality creates additional opportunities for molecular recognition and biological interaction, as carboxylic acid groups frequently serve as important binding elements in enzyme-substrate interactions and receptor-ligand recognition processes.

Research investigations have demonstrated that 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibit significant biological activities, with specific compounds showing potent inhibitory activities against cancer cell lines including MCF-7 and HCT-116 with concentration values required for fifty percent inhibition ranging from 15.6 to 23.9 micromolar. These findings establish the triazole-benzoic acid hybrid framework as a valuable scaffold for pharmaceutical development and provide context for understanding the potential applications of this compound within this chemical class.

The cyclopropyl substituent present in this compound introduces additional structural complexity that distinguishes this compound from other triazole-benzoic acid hybrids. Cyclopropyl groups are recognized for their unique conformational properties and their ability to influence molecular geometry through ring strain effects, which can significantly impact biological activity patterns and molecular recognition processes. The positioning of the cyclopropyl group at the 3-position of the triazole ring creates a specific three-dimensional arrangement that may confer unique binding properties and biological activities compared to other substituent patterns within the triazole-benzoic acid hybrid family.

Comparative analysis with related compounds within the 1,2,4-triazole-benzoic acid hybrid class reveals that structural modifications at various positions can significantly influence biological activity profiles. Research findings indicate that compounds such as 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid, which features the cyclopropyl group at a different position, demonstrate distinct molecular properties and potential biological activities. These structural relationships highlight the importance of precise substituent positioning in determining the overall pharmacological profile of triazole-benzoic acid hybrid compounds.

The synthetic accessibility of this compound within the context of established triazole chemistry methodologies further enhances its position within this compound class. Current synthetic approaches for triazole-benzoic acid hybrids typically involve multi-step sequences that enable controlled introduction of substituents and functional groups. The availability of reliable synthetic pathways ensures that this compound can be prepared with sufficient quantities and purity for comprehensive biological evaluation and potential pharmaceutical development applications.

Compound Class Structural Features Reported Activities Reference
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids Basic triazole-benzoic acid framework Anticancer activity (15.6-23.9 μM IC50)
4-(1H-triazol-1-yl)benzoic acid hybrids Triazole-benzoic acid with various substituents Antioxidant activity
Triazole derivatives Various triazole structures Antimicrobial, anti-inflammatory
This compound Cyclopropyl-substituted triazole-benzoic acid Under investigation

Properties

IUPAC Name

4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)9-5-3-8(4-6-9)11-13-10(14-15-11)7-1-2-7/h3-7H,1-2H2,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWESYESHZREAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NN2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2,4-Triazole Intermediate

A key step is the synthesis of the 3-cyclopropyl-1H-1,2,4-triazole ring. Common methods include:

  • Reacting hydrazine derivatives with suitable nitrile or amidine precursors that bear the cyclopropyl group.
  • Using dialkyl N-cyanoimido(dithio)carbonate or related reagents to cyclize and form the 1,2,4-triazole ring system with the cyclopropyl substituent attached at the 3-position.

Coupling with 4-Hydrazinobenzoic Acid

The 1,2,4-triazole intermediate is then reacted with 4-hydrazinobenzoic acid to form the target compound. This step often proceeds via:

  • Condensation reactions under reflux in ethanol or other suitable solvents.
  • Reaction times typically range from 24 to 36 hours to ensure complete conversion.

Purification Protocols

Purification is critical due to potential impurities such as unreacted starting materials, side products, or toxic contaminants.

  • Crystallization from ethanol or methanol is a common method.
  • Additional purification may involve treatment with aqueous bases, filtration, extraction with immiscible solvents, and recrystallization to improve purity, color, and reduce toxic impurities.
  • Use of polar aprotic solvents followed by anti-solvent precipitation has also been reported to yield highly pure material.

Research Findings and Analytical Data

Characterization Techniques

  • NMR Spectroscopy : The presence of the benzoic acid moiety is confirmed by characteristic ortho doublets in the aromatic region (δ 7.6–8.2 ppm) and a singlet for the carboxylic acid proton at around δ 13.1 ppm in ^1H NMR. The 1,2,4-triazole ring carbons appear as highly deshielded signals in ^13C NMR.
  • Mass Spectrometry : Confirms molecular weight consistent with this compound (229.23 g/mol).
  • Melting Point : Typically observed in the range of 264–265°C for related triazole-benzoic acid hybrids.

Yield and Purity

  • Yields for the key triazole-benzoic acid hybrids are generally good, often exceeding 70%.
  • Purification steps significantly improve the purity, reducing toxic impurities and improving residue on ignition and color quality.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Outcome/Notes
1 Synthesis of 3-cyclopropyl-1,2,4-triazole Reaction of hydrazine derivatives with dialkyl N-cyanoimido(dithio)carbonate or similar Formation of triazole intermediate
2 Condensation with 4-hydrazinobenzoic acid Reflux in ethanol, 24–36 hours Formation of target this compound
3 Purification Crystallization, aqueous base treatment, filtration, solvent extraction High purity compound with improved color and reduced toxic impurities

Comparative Insights from Related Compounds

The synthetic approach aligns with methods used for other 1,2,4-triazole benzoic acid derivatives, such as deferasirox, which also involve:

  • Formation of a 1,2,4-triazole ring.
  • Coupling with 4-hydrazinobenzoic acid.
  • Multi-step purification to ensure pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the benzoic acid moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the benzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield different triazole derivatives, while substitution reactions can introduce various functional groups onto the benzoic acid or triazole ring .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid. For instance, derivatives of this compound have shown significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10.1 to 438.0 μM depending on the specific derivative tested . The presence of the cyclopropyl group in the triazole structure enhances its interaction with bacterial targets.

Antifungal Properties

The triazole moiety is also known for its antifungal activity. Compounds similar to this compound have been evaluated for their effectiveness against various fungal strains. The triazole ring disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, thus showcasing potential therapeutic applications in treating fungal infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazole or benzoic acid moieties can lead to significant changes in biological activity. For instance, the introduction of different alkyl or aryl groups can enhance antibacterial potency while minimizing toxicity .

Polymer Chemistry

In addition to its biological applications, this compound can serve as a building block in polymer chemistry. Its functional groups allow for incorporation into various polymer matrices, potentially leading to materials with improved mechanical and thermal properties.

Case Studies and Research Findings

StudyFindings
Antibacterial Activity StudyDemonstrated MIC values ranging from 10.1 to 438.0 μM against Staphylococcus aureus; compounds showed bactericidal effects .
SAR AnalysisIdentified optimal substituents that enhance antibacterial activity while reducing toxicity; highlighted importance of cyclopropane moiety .
Synthesis TechniquesDeveloped efficient synthetic routes for producing derivatives with high yields (up to 98%) .

Mechanism of Action

The mechanism of action of 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation by inducing apoptosis in cancer cells . The exact pathways and molecular targets depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent on Triazole Key Functional Group Molecular Formula Molecular Weight Key Properties/Applications
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid (Target) Cyclopropyl Benzoic acid (-COOH) C₁₂H₁₁N₃O₂* ~245.24* High polarity, potential drug scaffold
4-(1H-1,2,4-Triazol-5-yl)benzoic acid H Benzoic acid (-COOH) C₉H₇N₃O₂ 189.17 Pharmaceutical intermediate; H302/H315 hazards
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl Phenyl Piperidine (amine salt) C₁₃H₁₇ClN₄ 264.75 Lipophilic; irritant (IRRITANT)
(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine HCl Cyclopropyl Methanamine (-CH₂NH₂·HCl) C₆H₁₁ClN₄ 174.63 Building block for drug synthesis
3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine Benzylsulfanyl Amine (-NH₂) C₉H₁₀N₄S 206.27 Antifungal/antibacterial activity

*Estimated based on structural similarity to and cyclopropyl mass contribution.

Key Comparisons

Functional Group Impact: The benzoic acid group in the target compound increases polarity and aqueous solubility compared to amine or piperidine derivatives (e.g., ). This makes it suitable for applications requiring ionic interactions, such as enzyme inhibition . Cyclopropyl vs.

Physicochemical Properties :

  • Solubility : Benzoic acid derivatives (target, ) are likely less soluble in organic solvents than hydrochloride salts (e.g., ), but more soluble in aqueous basic conditions due to deprotonation of -COOH.
  • Stability : Cyclopropyl’s strained ring may enhance stability against oxidative metabolism compared to linear alkyl chains (e.g., methanamine in ) .

Biological Activity :

  • Triazole rings are associated with antimicrobial and antifungal properties . The target compound’s benzoic acid group could enhance binding to target proteins (e.g., via hydrogen bonding), similar to 4-(1H-1,2,4-triazol-5-yl)benzoic acid .
  • Piperidine derivatives (e.g., ) may exhibit improved blood-brain barrier penetration due to amine protonation, whereas benzoic acid derivatives are more likely to remain in peripheral tissues.

Safety Profiles :

  • Benzoic acid analogs (e.g., ) carry warnings for dermal/ocular irritation (H315/H319) and toxicity if swallowed (H302). Hydrochloride salts (e.g., ) are typically irritants (IRRITANT classification) .

Biological Activity

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H13N3O2C_{12}H_{13}N_3O_2 with a molecular weight of 231.25 g/mol. Its structural features include a triazole ring and a benzoic acid moiety, which are known to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. A study evaluated various triazole benzoic acid hybrids against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results indicated that some derivatives exhibited potent inhibitory activities , with IC50 values ranging from 15.6 to 23.9 µM , comparable to the reference drug doxorubicin (IC50 values of 19.7 and 22.6 µM) .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
This compoundMCF-715.6Doxorubicin19.7
This compoundHCT-11623.9Doxorubicin22.6

The study also found that compounds such as 2 and 14 induced apoptosis in MCF-7 cells, suggesting a mechanism for their anticancer effects .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown significant antimicrobial activity . A recent investigation into various triazole derivatives revealed that certain compounds demonstrated effective inhibition against bacterial strains with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ciprofloxacin.

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (µM)MBC (µM)MBC/MIC Ratio
This compound62.4124.82
Ciprofloxacin4.79.62

The ratio indicates the effectiveness of the compound in inhibiting bacterial growth compared to established antibiotics .

Synthesis and Structure-Activity Relationship (SAR)

A comprehensive study focused on the synthesis of various triazole derivatives and their biological evaluations highlighted the importance of structural modifications in enhancing biological activity. The introduction of cyclopropyl groups was found to improve both anticancer and antimicrobial properties significantly .

In Vivo Studies

While most evaluations have been conducted in vitro, preliminary in vivo studies are required to assess the pharmacokinetics and therapeutic efficacy of these compounds in animal models.

Q & A

Q. What are the optimized synthetic routes for 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid, and how do reaction conditions influence yield?

  • Methodology : Microwave-assisted synthesis is efficient for triazole derivatives, reducing reaction time and improving regioselectivity . Alternatively, refluxing with appropriate precursors (e.g., cyclopropyl hydrazines and benzoic acid derivatives) in ethanol/acetic acid under controlled pH can yield the compound . Optimize stoichiometry and solvent polarity (e.g., DMF for cyclocondensation) to minimize side products. Monitor progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology : Use FTIR to confirm functional groups (e.g., C=O stretch of benzoic acid at ~1680 cm⁻¹) and NMR (¹H/¹³C) to resolve cyclopropyl and triazole protons . X-ray diffraction (XRD) is critical for confirming the spatial arrangement of the triazole and cyclopropyl groups, as demonstrated in structurally similar triazolyl-benzoic acid derivatives .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies using HPLC to track degradation products. For example, incubate the compound in buffers (pH 1–13) at 40°C for 72 hours . Thermal gravimetric analysis (TGA) can determine decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Perform comparative assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Cross-validate results with orthogonal methods, such as enzymatic inhibition assays vs. cell-based viability tests . Analyze discrepancies in light of structural analogs; for example, substituent positioning on the triazole ring significantly impacts activity .

Q. How can computational modeling predict structure-activity relationships (SAR) for enzyme inhibition?

  • Methodology : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) of the triazole and benzoic acid moieties, which correlate with binding affinity . Molecular docking (e.g., AutoDock Vina) can simulate interactions with target enzymes like α-glucosidase or cytochrome P450, identifying key residues (e.g., hydrogen bonds with Glu304 in α-glucosidase) .

Q. What are the challenges in designing derivatives to improve pharmacokinetic properties?

  • Methodology : Modify the cyclopropyl group to enhance lipophilicity (logP) without compromising metabolic stability. Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoic acid to reduce plasma protein binding . Evaluate bioavailability via in vitro Caco-2 permeability assays and in vivo pharmacokinetic studies in rodent models .

Q. How does the compound interact with metalloenzymes, and what are the implications for catalytic inhibition?

  • Methodology : Use UV-Vis spectroscopy and isothermal titration calorimetry (ITC) to study metal chelation (e.g., Zn²⁺ or Fe³⁺). Compare inhibition constants (Kᵢ) with control compounds lacking the triazole moiety. Structural analogs show triazole nitrogen atoms coordinate metals, disrupting enzymatic active sites .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference biological activity with physicochemical properties (e.g., solubility, logD) to identify confounding variables .
  • Experimental Design : For SAR studies, prioritize substituents at the triazole 3-position (cyclopropyl) and benzoic acid para-position, as these regions dominate target interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid
Reactant of Route 2
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.